(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride

Fatty Acid Synthase Inhibition Cancer Metabolism Anticancer Drug Discovery

This 5-carbonyl-piperazine scaffold (CAS 251106-07-7) provides a 5.4-fold FASN inhibition potency advantage (IC₅₀ 2.5 µM vs 13.5 µM orlistat). Unlike 2-substituted regioisomers, this intermediate uniquely addresses FASN programs. The monohydrochloride salt ensures reproducible solubility and eliminates in situ salt formation. Three derivatization vectors (N1, C2, N4) enable full SAR library from a single ≥95% purity lot. Optimal CNS drug-likeness (LogP 1.03, TPSA 61.02 Ų).

Molecular Formula C12H15ClN4O
Molecular Weight 266.73 g/mol
Cat. No. B11723326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride
Molecular FormulaC12H15ClN4O
Molecular Weight266.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl
InChIInChI=1S/C12H14N4O.ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;/h1-2,7-8,13H,3-6H2,(H,14,15);1H
InChIKeyIWLXAKMOKVHZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone Hydrochloride: Core Scaffold Identity and Procurement-Relevant Specifications


The target compound, systematically named (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride (CAS 251106-07-7), is a synthetic heterocyclic building block composed of a benzimidazole core linked to an unsubstituted piperazine ring through a carbonyl bridge at the 5-position, supplied as the monohydrochloride salt . It possesses a molecular formula of C₁₂H₁₅ClN₄O, a molecular weight of 266.73 g/mol, a computed LogP of approximately 1.03, and a topological polar surface area (TPSA) of 61.02 Ų [1]. This scaffold serves as a critical intermediate in medicinal chemistry, particularly for constructing fatty acid synthase (FASN) inhibitors and CNS-targeted receptor ligands, with the hydrochloride salt form conferring enhanced aqueous solubility and handling stability relative to the neutral free base [2][3].

Why Generic Benzimidazole-Piperazine Interchange Is Not Supported: Quantitative Differentiation Drivers for (1H-Benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone Hydrochloride


Although the benzimidazole-piperazine chemotype is broadly represented in medicinal chemistry, regioisomeric position of the carbonyl linkage, salt form, and substitution pattern produce substantial divergences in biological target engagement, physicochemical properties, and synthetic utility. The 5-position carbonyl attachment exhibited in this scaffold has been specifically validated as a privileged architecture for fatty acid synthase (FASN) inhibition, yielding derivative IC₅₀ values as low as 2.5 µM when elaborated with a 2-(2-hydroxyphenyl) substituent, compared to 13.5 µM for the clinical FASN inhibitor orlistat [1]. In contrast, 2-substituted benzimidazole-piperazine regioisomers preferentially engage serotonin and histamine receptors rather than FASN [2]. Furthermore, the monohydrochloride salt form of the target compound provides a defined, reproducible stoichiometry for aqueous solubility (soluble in water and DMSO) that the neutral free base and the dihydrochloride variant do not identically replicate, directly impacting downstream reaction yields in amide coupling or N-functionalization steps [3]. These differentiation points render generic substitution without experimental re-validation a demonstrable risk to assay reproducibility and synthetic route fidelity.

Quantitative Differentiation Evidence: (1H-Benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone Hydrochloride vs. Closest Analogs and Alternatives


FASN Inhibitory Potency: 5-Position Benzimidazole-Piperazine Scaffold Derivatives vs. Orlistat

The (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone chemotype, which is directly derived from the target scaffold via elaboration at the benzimidazole 2-position, demonstrates superior FASN inhibitory potency relative to the reference inhibitor orlistat. The most active derivative CTL-12 exhibits an IC₅₀ of 2.5 ± 0.25 µM, representing a 5.4-fold improvement over orlistat (IC₅₀ = 13.5 ± 1.0 µM) in the same FASN enzymatic inhibition assay [1]. A second lead compound CTL-06 achieves an IC₅₀ of 3 ± 0.25 µM, a 4.5-fold enhancement [1]. This quantitative advantage establishes the 5-position benzimidazole-piperazine architecture as a validated starting point for FASN inhibitor programs, a property not shared by 2-substituted benzimidazole regioisomers, which preferentially target serotonin (5-HT₁A) and histamine (H₄) receptors instead [2].

Fatty Acid Synthase Inhibition Cancer Metabolism Anticancer Drug Discovery

Aqueous Solubility and Salt-Form Advantage: HCl Salt vs. Neutral Free Base

The monohydrochloride salt form of the target compound is reported as soluble in water and organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . This contrasts with neutral benzimidazole-piperazine analogs lacking a salt counterion, which typically exhibit limited aqueous solubility and require organic co-solvents for dissolution . The chloride counterion provides a defined stoichiometric composition (C₁₂H₁₅ClN₄O, MW 266.73) that ensures batch-to-batch consistency in solution preparation, a critical parameter for reproducible biological assay workflows. The dihydrochloride variant (CAS 1193390-36-1, MW 303.18) represents an alternative salt form with different stoichiometry and potentially divergent solubility kinetics, but the monohydrochloride is the more commonly cataloged and procurement-accessible form .

Aqueous Solubility Salt Form Selection Medicinal Chemistry

Regioselective Synthetic Utility: 5-Position Carbonyl vs. 2-Position Substituted Benzimidazole-Piperazine Isomers

The target compound features the carbonyl-piperazine attachment at the benzimidazole 5-position, leaving the benzimidazole N1-H and C2 positions available for independent functionalization. This contrasts with 2-substituted benzimidazole-piperazine regioisomers, where the piperazine is attached via a methylene or thioether linker at C2, occluding the most common benzimidazole derivatization site [1]. A comparative analysis of the patent literature reveals that the 5-carbonyl-piperazine architecture has been specifically claimed as a key intermediate in FASN inhibitor patents (e.g., solid forms of (4-(2-fluoro-4-(1-methyl-1H-benzo[d]imidazol-5-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone), whereas 2-substituted analogs predominantly appear in serotonergic and antidopaminergic CNS patent families [2][3]. This orthogonal derivatization capacity enables parallel SAR exploration at both the benzimidazole N1/C2 positions and the piperazine N4 position from a single procurement event.

Regioselective Synthesis Building Block Versatility Structure-Activity Relationship

Physicochemical Drug-Likeness Profile: LogP and TPSA Positioning Relative to CNS Drug Space Benchmarks

The target compound exhibits a computed LogP of 1.0301 and a TPSA of 61.02 Ų , placing it within favorable CNS drug-likeness space as defined by the widely accepted thresholds of LogP < 5 and TPSA < 90 Ų for blood-brain barrier penetration [1]. By comparison, closely related 2-substituted benzimidazole-piperazine analogs bearing aryl substituents at the piperazine N4 position (e.g., (3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone, MW 320.4, C₁₉H₂₀N₄O) have a higher molecular weight and LogP that shift them away from optimal CNS parameters . The target compound's lower molecular weight (266.73), moderate LogP, and favorable TPSA/HBD count (HBD = 2, HBA = 3) make it a preferred starting scaffold for CNS-targeted lead optimization programs, as it allows subsequent functionalization while retaining drug-like property space [1].

CNS Drug-Likeness Physicochemical Properties Blood-Brain Barrier Penetration

Evidence-Backed Application Scenarios for (1H-Benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone Hydrochloride Procurement


FASN-Targeted Anticancer Lead Discovery: Scaffold Selection for Library Synthesis

Research groups initiating fatty acid synthase (FASN) inhibitor programs should prioritize procurement of this 5-carbonyl-piperazine scaffold based on the demonstrated 5.4-fold potency advantage of its CTL-12 derivative (IC₅₀ = 2.5 µM) over the clinical benchmark orlistat (IC₅₀ = 13.5 µM) . The scaffold's three independently addressable derivatization sites (benzimidazole N1, C2, and piperazine N4) enable combinatorial library construction for SAR exploration, while the hydrochloride salt ensures direct solubility in aqueous assay media without additional formulation .

CNS Receptor Ligand Development: Favorable Physicochemical Starting Point

For CNS drug discovery programs targeting serotonin, dopamine, or histamine receptor subtypes, this scaffold offers a LogP of 1.03 and TPSA of 61.02 Ų, well within CNS drug-likeness thresholds (LogP < 5, TPSA < 90 Ų) . Its molecular weight of 266.73 provides substantial headroom for functional group addition during lead optimization without exceeding the typical CNS drug MW ceiling of ~450 Da. The free piperazine NH serves as a direct handle for installing aryl or heteroaryl substituents known to modulate receptor subtype selectivity, as established in the 5-HT₁A/5-HT₃ dual ligand literature .

Parallel Medicinal Chemistry: Multi-Vector Diversification from a Single Commercial Intermediate

Contract research organizations (CROs) and internal medicinal chemistry groups executing parallel synthesis campaigns benefit from the scaffold's orthogonal reactivity: the benzimidazole N1 can be alkylated, the C2 position can be functionalized via Pd-catalyzed cross-coupling or condensation, and the piperazine N4 can be acylated, sulfonylated, or reductively aminated . This three-vector diversification capability from a single procurement lot (≥95% purity, CAS 251106-07-7) reduces the number of separate building block acquisitions compared to using 2-substituted regioisomers, which lose the C2 diversification option . The hydrochloride salt form further simplifies reaction setup by eliminating the need for in situ salt formation prior to amide coupling.

Quote Request

Request a Quote for (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.